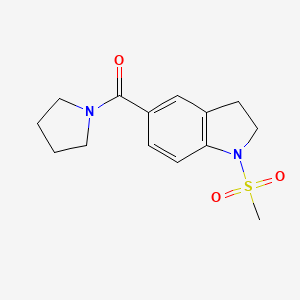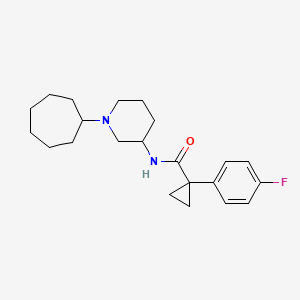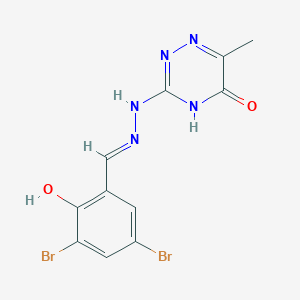
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline, also known as MSPI, is a synthetic indoline derivative that has gained attention in recent years due to its potential applications in scientific research. MSPI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields such as pharmacology, toxicology, and neuroscience.
作用机制
The mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synapse, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its activity as an SSRI, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
实验室实验的优点和局限性
One of the main advantages of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is its relatively low potency compared to other SSRIs. This can make it difficult to achieve significant effects at lower concentrations.
未来方向
There are several potential future directions for research on 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. One area of interest is in the development of new antidepressant drugs based on the structure of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. Another potential direction is in the use of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline as a tool for studying the role of serotonin in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline involves a multi-step process that begins with the reaction of 5-nitroindole with methylsulfonyl chloride to form 5-nitro-1-(methylsulfonyl)indole. This intermediate is then reduced to 5-amino-1-(methylsulfonyl)indole using a suitable reducing agent. The final step involves the reaction of 5-amino-1-(methylsulfonyl)indole with pyrrolidine-1-carboxylic acid to produce 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline.
科学研究应用
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant drugs.
In addition to its pharmacological properties, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
属性
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)16-9-6-11-10-12(4-5-13(11)16)14(17)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRWOPUXNASPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Methylsulfonyl)-5-(pyrrolidin-1-ylcarbonyl)indoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)

![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)
![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)

![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)